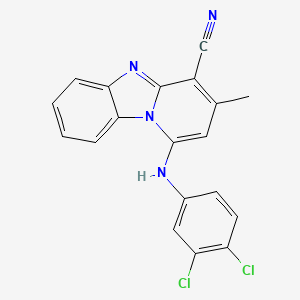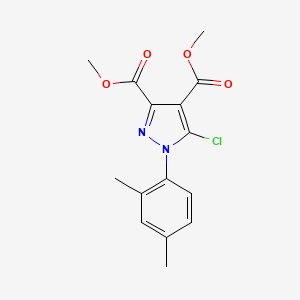
(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid is a synthetic organic compound characterized by the presence of two bromine atoms and two ethylphenyl groups attached to a butenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid typically involves the bromination of a precursor compound. One common method involves the bromination of 4,4-bis(4-ethylphenyl)-2-butenoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the butenoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding dehalogenated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted butenoic acids.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated butenoic acids.
科学研究应用
Chemistry
In chemistry, (Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its interactions with biological molecules, such as amino-transferases, which are enzymes involved in amino acid metabolism . These interactions can provide insights into enzyme mechanisms and potential therapeutic applications.
Medicine
Research has explored the potential cytostatic properties of this compound, indicating its possible use in cancer treatment . Its ability to interact with specific enzymes and proteins makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coordination polymers, which have applications in electronics, catalysis, and materials science .
作用机制
The mechanism of action of (Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and ethylphenyl groups play a crucial role in binding to these targets, leading to changes in their activity. For example, the compound’s interaction with amino-transferases can alter their absorption and circular dichroism spectra, affecting their function .
相似化合物的比较
Similar Compounds
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): A compound with similar structural features used in organic electronics.
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated compound used in solar cell components.
Uniqueness
(Z)-2,3-Dibromo-4,4-bis(4-ethylphenyl)-2-butenoic acid is unique due to its specific arrangement of bromine atoms and ethylphenyl groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
32953-81-4 |
|---|---|
分子式 |
C20H20Br2O2 |
分子量 |
452.2 g/mol |
IUPAC 名称 |
(Z)-2,3-dibromo-4,4-bis(4-ethylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C20H20Br2O2/c1-3-13-5-9-15(10-6-13)17(18(21)19(22)20(23)24)16-11-7-14(4-2)8-12-16/h5-12,17H,3-4H2,1-2H3,(H,23,24)/b19-18- |
InChI 键 |
VJHYTULURZUAAF-HNENSFHCSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)/C(=C(\C(=O)O)/Br)/Br |
规范 SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C(=C(C(=O)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate](/img/structure/B12048123.png)

![Ethyl 7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048128.png)
![4-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12048132.png)
![7-Benzyl-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048137.png)
![4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048140.png)
![2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12048146.png)


![(2Z)-3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyanoacrylic acid](/img/structure/B12048166.png)
![N-(4-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048172.png)
![N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048196.png)
![5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one](/img/structure/B12048202.png)

